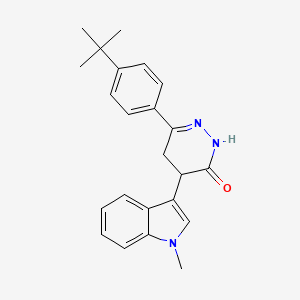

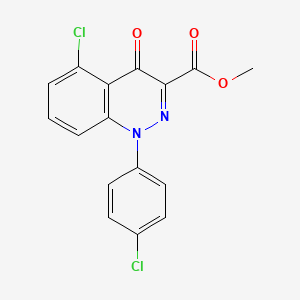

3-(4-(Tert-butyl)phenyl)-5-(1-methylindol-3-YL)-1H,4H,5H-1,2-diazin-6-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

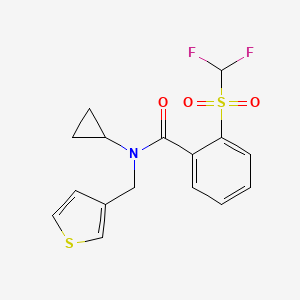

3-(4-(Tert-butyl)phenyl)-5-(1-methylindol-3-YL)-1H,4H,5H-1,2-diazin-6-one, also known as TBPMI, is a novel small molecule compound with potential therapeutic applications. TBPMI is a derivative of indole, a five-membered heterocyclic aromatic compound found in many natural products. TBPMI has been studied for its ability to modulate a variety of biological processes, including inflammation, apoptosis, and cell cycle regulation. TBPMI has been found to possess a variety of biochemical and physiological effects, and its synthesis and application in scientific research has been explored.

科学的研究の応用

Synthesis and Characterization

- (Linder, Steurer, & Podlech, 2003) explored the synthesis of related compounds and their characterization. They studied diazo ketones, diazo compounds, and carbamates.

Polymerization Properties

- (Schmid et al., 2001) investigated new olefin polymerization catalysts based on nickel(II) and palladium(II) diimine complexes, including compounds with tert-butyl-phenyl phenyl moieties, similar to the compound .

Molecular and Crystal Structures

- (Serebryanskaya et al., 2010) analyzed N-Substituted bis(tetrazol-5-yl)diazenes with tert-butyl and other substituents, providing insights into their molecular and crystal structures through X-ray diffraction.

Chemical Reactions

- (Himbert & Henn Fachbereich, 1981) explored reactions involving compounds with tert-butyl groups, shedding light on various chemical processes such as cycloaddition reactions.

Radical Reactions

- (Rieker, Renner, & Müller, 1969) studied the reaction of radicals with diazoalkanes, which could be relevant to understanding the behavior of similar compounds under radical conditions.

Liquid- and Solid-Phase Synthesis

- (Attanasi et al., 2001) described the synthesis of quinoxalines from diazenylbut-2-enes, highlighting techniques in both liquid and solid-phase synthesis that may apply to the compound .

Atomic Carbon Interaction

- (Armstrong, Zheng, & Shevlin, 1998) examined the interaction of atomic carbon with benzene rings, including tert-butylbenzene, which is structurally related to the compound of interest.

Carbolithiation and Reduction Reactions

- (Eisch, Yu, & Rheingold, 2014) investigated the carbolithiation and transannular reduction of diazocines, which may provide insights into similar reactions involving the compound .

NMR Spectra and Tautomerism

- (Lyčka, 1999) studied the NMR spectra and azo-hydrazone tautomerism of dyes, which can be relevant for understanding the electronic properties of similar compounds.

Cyclopropanation Catalysis

- (Doyle et al., 1994) explored the intramolecular cyclopropanation of diazoacetamides, relevant to understanding the catalytic properties of similar compounds.

特性

IUPAC Name |

3-(4-tert-butylphenyl)-5-(1-methylindol-3-yl)-4,5-dihydro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O/c1-23(2,3)16-11-9-15(10-12-16)20-13-18(22(27)25-24-20)19-14-26(4)21-8-6-5-7-17(19)21/h5-12,14,18H,13H2,1-4H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBPNKJOKGNIPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=O)C(C2)C3=CN(C4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-tert-butylphenyl)-4-(1-methyl-1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propan-2-yl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2979277.png)

![[2-Oxo-2-[(3-oxo-1-phenylbutan-2-yl)amino]ethyl] 4-formylbenzoate](/img/structure/B2979281.png)

![Ethyl 3-[(2-chloroacetyl)amino]-3-cycloheptylpropanoate](/img/structure/B2979283.png)

![4-fluoro-N-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide](/img/structure/B2979284.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2979286.png)

![(E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2979295.png)